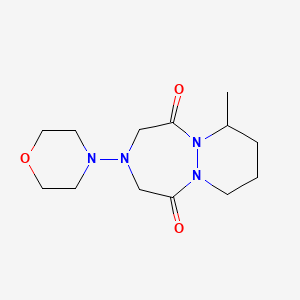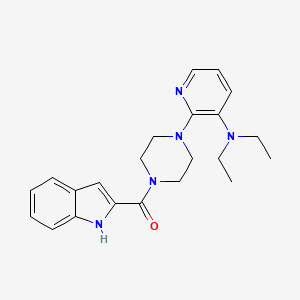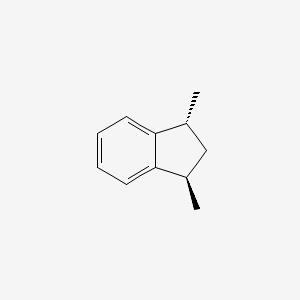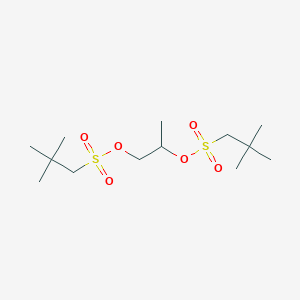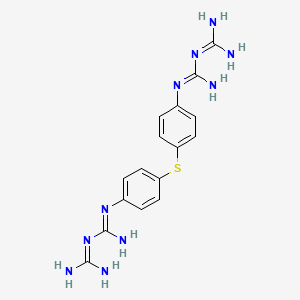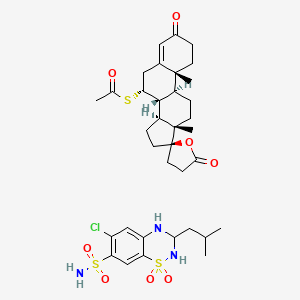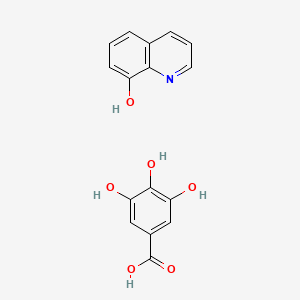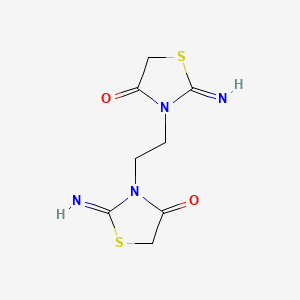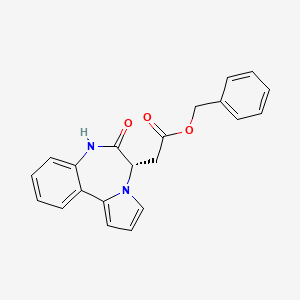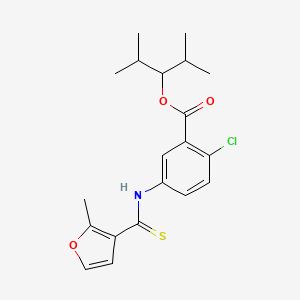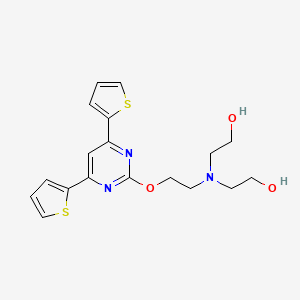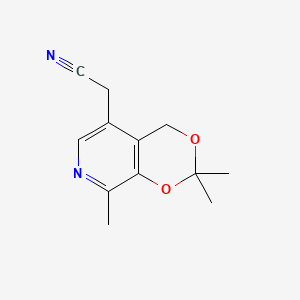
N,N,N,N',N',N',4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide is a complex organic compound with a unique structure that includes multiple methyl groups, oxygen atoms, and silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide typically involves multiple steps, including the introduction of methyl groups and the formation of silicon-oxygen bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
科学研究应用
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism of action of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Some compounds similar to N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide include:
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
Uniqueness
What sets N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide apart from similar compounds is its unique combination of methyl groups, oxygen atoms, and silicon atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
83454-20-0 |
|---|---|
分子式 |
C16H42I2N2O2Si2 |
分子量 |
604.50 g/mol |
IUPAC 名称 |
2-[2-[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]ethyl-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H42N2O2Si2.2HI/c1-17(2,3)11-13-19-21(7,8)15-16-22(9,10)20-14-12-18(4,5)6;;/h11-16H2,1-10H3;2*1H/q+2;;/p-2 |
InChI 键 |
LGXNGLLWAPIMFE-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCO[Si](C)(C)CC[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


